1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride is a chemical compound with the CAS Number 2138165-91-8. This compound is characterized by its unique molecular structure, which contains a fluorine atom and a methyl group on the phenyl ring, contributing to its distinct physicochemical properties and biological activities. It is primarily utilized in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders.
This compound can be sourced from various chemical suppliers and is classified under amines due to the presence of the amine functional group. It is also categorized as an aromatic compound due to its phenyl ring structure. The compound's IUPAC name is 1-(3-fluoro-4-methylphenyl)ethanamine hydrochloride, indicating its systematic nomenclature.
The synthesis of 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride typically involves several key steps:
For industrial production, optimized synthetic routes may be employed that focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes are often utilized to enhance efficiency and yield .
The molecular formula for 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride is C9H13ClFN, with a molecular weight of 189.66 g/mol. The compound's structure can be represented using various notations:
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H
CC1=C(C=C(C=C1)C(C)N)F.Cl
These representations provide insights into the arrangement of atoms within the molecule, highlighting the presence of functional groups that influence its reactivity and interactions .
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes within biological systems. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, making it a valuable pharmacophore in drug design. The exact pathways depend on the specific applications and derivatives of this compound .
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride is typically a solid at room temperature. It should be stored under inert conditions to maintain stability.
Key chemical properties include:
Analytical techniques such as spectroscopy (IR, NMR) can provide further insights into its structural characteristics and purity .
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride has several significant applications in scientific research:
The chiral nature of 1-(3-Fluoro-4-methylphenyl)ethanamine necessitates advanced asymmetric synthesis methods. Two principal strategies dominate recent research: transition metal-catalyzed hydrogenation and biocatalytic dynamic kinetic resolution. The Merck process chemistry team achieved significant progress using ruthenium-BIPHEP catalysts for asymmetric hydrogenation of fluoro-enamides derived from 3-fluoro-4-methylpyridine precursors. This system generated the desired (S)-enantiomer with 86% enantiomeric excess (ee) at 97% yield, though it required fluoride scavengers (e.g., Ti(OiPr)₄) to suppress hydrodefluorination side reactions [2].
Complementary enzymatic approaches employ transaminases (e.g., Codexis ATA-3) for dynamic kinetic resolution of the corresponding fluorinated ketone precursor. Under optimized conditions (pH 10.5, 45°C, 1M iPrNH₂ as amine donor), this method achieved 96% ee and 15:1 diastereoselectivity for the syn-isomer without requiring metal catalysts. The high pH promotes spontaneous substrate racemization, enabling theoretical 100% conversion [2]. Comparative performance data is summarized below:
Table 1: Asymmetric Synthesis Method Comparison
Method | Catalyst System | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Hydrogenation | Ru/BIPHEP/HBF₄ | 86 | 97 | High throughput scalability |
Biocatalytic Transamination | ATA-3/Pyridoxal phosphate | 96 | 66 | Avoids metal contamination |
While traditional ketone reductive amination routes suffer from prolonged reaction times (12-24 hrs) and moderate yields (60-75%), emerging microwave-enhanced protocols demonstrate substantial improvements. Although specific reports for this compound are limited in the provided literature, analogous fluorinated aryl-ethylamine syntheses show 5-10x acceleration under microwave irradiation (150-200°C, 30-60 min) versus conventional heating. Solvent-free conditions using neat ammonium formate and palladium/C catalysts further enhance atom economy, reducing byproduct formation and purification complexity. These approaches minimize thermal decomposition risks associated with the thermally sensitive 3-fluoro-4-methylphenyl moiety while achieving near-quantitative conversions in model systems [6].
Multi-step syntheses of complex analogs leverage strategic protecting group chemistry to ensure regioselectivity. The Boc (tert-butyloxycarbonyl) group demonstrates exceptional utility due to its orthogonal stability during halogenation and coupling reactions. In the synthesis of S1PR1 ligands containing similar fluorinated amine cores, Boc protection enables selective functionalization of the aromatic ring prior to deprotection and salt formation [6]. Notably, the Boc group remains intact during:
Acid-labile groups (e.g., trityl) are avoided due to potential deprotection during hydrochloride salt formation. Post-coupling deprotection employs mild acidic conditions (4M HCl/dioxane) that preserve the C-F bond integrity and avoid methyl group demethylation [6] [2].
The final hydrochloride salt formation critically influences crystallinity, hygroscopicity, and storage stability. Three predominant methods are employed:
Table 2: Hydrochloride Salt Formation Performance Metrics
Method | Purity (%) | Crystal Morphology | Water Content (%) | Key Limitation |
---|---|---|---|---|
Gas-Solid Reaction | >99.5 | Defined needles | <0.1 | Equipment complexity |
Solution Crystallization | 98-99 | Large plates | 0.3-0.8 | Hydrate formation risk |
Anti-Solvent Addition | 97-98 | Fine powder | <0.2 | Polymorph consistency issues |
Optimized protocols employ solution crystallization at 4°C with stoichiometric HCl (1.05 eq) to prevent residual free amine while minimizing acid-catalyzed degradation. X-ray powder diffraction confirms consistent monoclinic P2₁/c crystal structure across batches [1] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: